molecular formula C17H16N2 B014777 1-Benzhydrylazetidine-3-carbonitrile CAS No. 36476-86-5

1-Benzhydrylazetidine-3-carbonitrile

Cat. No.: B014777
CAS No.: 36476-86-5
M. Wt: 248.32 g/mol
InChI Key: IXMOEAHDRKNAAG-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidine-3-carbonitrile is an organic compound with the molecular formula C17H16N2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

1-Benzhydrylazetidine-3-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrylamine with azetidine-3-carbonitrile. The process typically includes the following steps :

    Preparation of 1-benzhydryl-3-hydroxyazetidine: Benzhydrylamine is reacted with azetidine-3-carbonitrile in the presence of a base.

    Mesylation: The resulting 1-benzhydryl-3-hydroxyazetidine is then treated with methanesulfonyl chloride to form 1-benzhydryl-3-(methanesulfonyloxy)azetidine.

    Cyanation: Finally, the mesylated product is reacted with sodium cyanide to yield this compound.

Industrial production methods often involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Benzhydrylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The cyano group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzhydrylazetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzhydrylazetidine-3-carbonitrile largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

1-Benzhydrylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:

  • 1-Benzhydrylazetidine-3-carboxylic acid
  • 1-Benzhydryl-3-methylazetidine
  • 1-Benzhydryl-3-(methoxymethyl)azetidine

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-benzhydrylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMOEAHDRKNAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381371
Record name 1-benzhydrylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-86-5
Record name 1-benzhydrylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 50 g (0.157 mol) of 1-benzhydryl-3-mesyloxyazetidine (J. Org. Chem. 1972, 37, 3953-3955) and 23.5 g (0.479 mol) of sodium cyanide in 340 ml of dimethylformamide and 43 ml of water is heated to 60° C. for 5 hours. The reaction mixture is left at ambient temperature overnight and is then poured into 2000 ml of water/ice. The solid product is recovered by filtration and is purified by being suspended in 800 ml of water and being filtered. The product thus obtained is dried and crystallized from isopropyl ether to obtain 20 g of 1-benzhydryl-3-azetidinecarbonitrile. M.p. 142°-146° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
2000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Water (7.2 ml) and sodium cyanate (3.48 g) were added to a solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine (7.52 g) in N,N-dimethylformamide (60 ml), followed by stirring at 65° C. for 9 hours. Water, sodium carbonate and ethyl acetate were added to the reaction mixture, which was partitioned. The aqueous layer was extracted with ethyl acetate. The organic layer was collected, washed with brine, and dried over anhydrous sodium sulfate. This was concentrated under reduced pressure, and the resultant crystals were suspended by addition of diethyl ether (10 ml). The crystals were collected by filtration, and washed with diethyl ether. This was dried under aeration to give the title compound (5.43 g, 92.3%) as pale yellow crystals.
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92.3%

Synthesis routes and methods III

Procedure details

To a solution of 1.0 g. (2.54 mmoles) of 1-diphenylmethyl-3-toluenesulfonylazetidine in 10 ml of dimethylsulfoxide is added 547 mg (8.4 mmoles; 3.3 equivalents) of potassium cyanide, and the mixture is heated to 100° C. for 15 minutes. After cooling, the mixture is mixed with water and extracted with ether. The extract is washed with water, dried over sodium sulfate and evaporated under reduced pressure. The residue is dissolved in ether, treated with active carbon, and filtered. The filtrate is evaporated to yield 435 mg of 1-diphenylmethyl-3-cyanoazetidine having mp. 153° to 154° C. as needles in 69% yield. From the mother liquor, the same product having mp. 149° to 152° C. is obtained in 6.3% yield. Total yield is 75.3%. The product is recrystallized from ether to yield the pure product having mp. 158° to 159° C.
Name
1-diphenylmethyl-3-toluenesulfonylazetidine
Quantity
2.54 mmol
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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